molecular formula C6H13NO5 B015457 (2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol CAS No. 6318-23-6

(2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Cat. No.: B015457
CAS No.: 6318-23-6
M. Wt: 179.17 g/mol
InChI Key: WCWOEQFAYSXBRK-UHFFFAOYSA-N
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Description

(2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, also known as this compound, is a useful research compound. Its molecular formula is C6H13NO5 and its molecular weight is 179.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25270. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Properties

IUPAC Name

2-amino-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO5/c7-6-5(11)4(10)3(9)2(1-8)12-6/h2-6,8-11H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWOEQFAYSXBRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)N)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6318-23-6, 74867-91-7
Record name NSC25270
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25270
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D-Galactopyranosylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.501
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 2
(2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 3
(2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 4
(2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 5
(2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 6
(2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Customer
Q & A

Q1: What is known about the structural characteristics of β-D-Galactopyranosylamine?

A1: β-D-Galactopyranosylamine crystallizes in an orthorhombic system with the space group P2(1)2(1)2(1) []. Its unit cell dimensions are a = 7.703(2), b = 7.788(2), c = 12.645(3) Å, and a volume (V) of 757.612 Å3. The molecule adopts a 4C1(D) conformation and has a gauche/trans orientation of the primary alcohol group [].

Q2: How is β-D-Galactopyranosylamine used in synthetic chemistry?

A2: β-D-Galactopyranosylamine serves as a valuable starting material for synthesizing various molecules. For instance, it can be acylated with N-(Cbz or Fmoc-α-aminoacyl) benzotriazoles to produce β-N-glycoaminoacids, potentially leading to the creation of glycopeptides []. It can also be coupled with chlorambucil to synthesize chlorambucilamide derivatives, which are of interest in medicinal chemistry []. Additionally, it can be used to create monosaccharide-based water-soluble fluorescent tags by reacting it with coumarin-containing compounds [].

Q3: Can β-D-Galactopyranosylamine be used in affinity chromatography?

A3: Yes, research indicates that a derivative of β-D-Galactopyranosylamine, specifically Sepharose-N-ε-aminocaproyl-β-D-galactopyranosylamine, has been explored for its use in the purification of soybean agglutinin via affinity chromatography [].

Q4: What is known about the reactivity of β-D-Galactopyranosylamine?

A4: A study demonstrated the ability of N-bromoacetyl β-D-galactopyranosylamine to label the active site of the enzyme β-galactosidase []. This suggests that the amino group of β-D-Galactopyranosylamine can participate in reactions with specific enzyme active sites. Additionally, the amino group demonstrates a unique hydrogen bonding behavior in its crystal structure. It acts as a strong acceptor of an O-H---N bond but doesn't exhibit donor functionality within the crystal lattice [].

Q5: Are there any known applications of β-D-Galactopyranosylamine in material science?

A5: Research shows that β-D-Galactopyranosylamine, along with other amino sugars like 1-amino-1-deoxy-β-D-glucose and 1-amino-1-deoxy-β-D-lactose, can be conjugated to poly(styrene-co-maleic anhydride) (SMA) []. This modification yields glycoconjugate derivatives with potential applications in biomaterials. For example, the galactosyl-amide and lactosyl-amide branched polymers synthesized in this study showed enhanced adhesion of HepG2 hepatic cells compared to unmodified SMA [].

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